molecular formula C19H20N4O4 B2777188 N-(3,4-dimethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 895643-76-2

N-(3,4-dimethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2777188
CAS No.: 895643-76-2
M. Wt: 368.393
InChI Key: WJZHEFXPUNHAKL-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring methoxy-substituted phenyl groups at the 1- and N-positions of the triazole core. Carboxamides are critical pharmacophores in medicinal chemistry due to their dual hydrogen-bonding capacity (as donors and acceptors), which enhances protein-binding interactions .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-12-18(21-22-23(12)14-6-5-7-15(11-14)25-2)19(24)20-13-8-9-16(26-3)17(10-13)27-4/h5-11H,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZHEFXPUNHAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxyaniline with appropriate isothiocyanates and other reagents in an organic solvent under reflux conditions. The product is purified through recrystallization techniques to yield a high-purity compound suitable for biological testing.

Anticancer Properties

Research has demonstrated that triazole derivatives exhibit notable anticancer activity. In particular, compounds similar to this compound have shown potential in inhibiting cancer cell proliferation. For instance:

  • Cell Line Studies : Compounds with similar structures have been tested against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). Some derivatives exhibited IC50 values in the low micromolar range (e.g., 1.1 μM for MCF-7) .
CompoundCell LineIC50 (μM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

This suggests that the triazole moiety contributes significantly to the anticancer activity by potentially inhibiting key enzymes involved in cell proliferation.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition leads to reduced proliferation of cancer cells .
  • Receptor Modulation : The compound may also interact with various receptors involved in cell signaling pathways, thereby modulating cellular responses.

Case Studies and Research Findings

Recent studies have highlighted the potential of triazole derivatives in drug discovery:

  • Antiproliferative Activity : In a comparative study, several triazole derivatives were synthesized and evaluated for their antiproliferative effects against leukemia cell lines. Some compounds demonstrated comparable efficacy to established chemotherapeutics like doxorubicin .
  • Trypanocidal Activity : Another study evaluated triazole analogs for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. Certain derivatives showed promising results with IC50 values significantly lower than standard treatments .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of triazole compounds have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro assays showed that compounds similar to N-(3,4-dimethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibited significant activity against epidermoid carcinoma (A431) and colon cancer (HCT116) cells. The half-maximal inhibitory concentration (IC50) values indicated that these compounds could selectively target cancer cells while sparing normal fibroblast cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have reported that triazole derivatives exhibit activity against a range of pathogens, including bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism of action is believed to involve interference with the synthesis of essential cellular components in these microorganisms .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising antioxidant activity. This was demonstrated through assays measuring the ability of the compound to scavenge free radicals, suggesting its potential in preventing oxidative stress-related diseases .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicated favorable interactions with specific receptors implicated in cancer progression and drug metabolism. For example, docking simulations with the CSNK2A1 receptor revealed a low binding energy for certain derivatives of this compound, suggesting a strong interaction that could be exploited for therapeutic purposes .

Synthesis and Characterization

The synthesis of this compound typically involves multi-component reactions that yield high purity products. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three key analogues (Table 1):

Table 1: Structural Comparison of Triazole Carboxamides

Compound Name R1 (1-Position) R2 (N-Position) Core Heterocycle
Target Compound 3-Methoxyphenyl 3,4-Dimethoxyphenyl 1,2,3-Triazole
N-(4-Acetamidophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 3,4-Dimethylphenyl 4-Acetamidophenyl 1,2,3-Triazole
N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 3,4-Dimethylphenyl 2,4-Dimethoxyphenyl 1,2,3-Triazole
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Phenyl (Pyrazole Core) 4-Cyanophenyl (Pyrazole) Pyrazole
Key Observations:
  • Substituent Diversity: The target compound’s 3,4-dimethoxyphenyl and 3-methoxyphenyl groups contrast with methyl (e.g., 3,4-dimethylphenyl in ) or cyano substituents (e.g., ). Methoxy groups enhance solubility via polarity but may reduce metabolic stability compared to methyl groups.
  • Heterocyclic Core : Triazole derivatives generally exhibit greater metabolic stability than pyrazoles due to the triazole ring’s resistance to oxidative degradation .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Key ¹H-NMR Shifts (δ, ppm) MS (ESI) [M+H]⁺
Target Compound Not Reported Expected: ~2.6 (CH₃), 3.7–3.9 (OCH₃) Not Available
Compound 3a 133–135 2.66 (CH₃), 7.43–8.12 (aromatic H) 403.1
Compound 3d 181–183 2.66 (CH₃), 7.21–7.51 (aromatic H) 421.0
Benzimidazole Analogue Not Reported 1.0–1.5 (CH₂/CH₃), 3.7–3.9 (OCH₃) LC-MS Confirmed
  • Methoxy Group Impact : Methoxy substituents (e.g., 3,4-dimethoxy in the target) deshield aromatic protons, shifting NMR signals upfield compared to methyl or chloro groups .
  • Melting Points : Pyrazole carboxamides with electron-withdrawing groups (e.g., Cl, CN) exhibit higher melting points (>170°C) due to increased crystallinity .

Q & A

Q. What are the standard synthetic routes for N-(3,4-dimethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.

Amide Coupling : Reaction of the triazole intermediate with substituted phenyl groups using carbodiimide coupling agents (e.g., EDC/HOBt).

Functionalization : Methoxy group introduction via nucleophilic substitution or protection/deprotection strategies.
Key optimization parameters include solvent polarity (e.g., DMF or THF), temperature control (0–60°C), and catalyst loading (Cu(I) 5–10 mol%) to maximize yield (typically 60–85%) .

Q. How is the purity and stability of this compound characterized in academic research?

Methodological Answer:

  • Purity Analysis : High Performance Liquid Chromatography (HPLC) with C18 columns, using acetonitrile/water gradients (70:30 to 90:10) and UV detection at 254 nm. Retention times are compared against standards .
  • Stability Testing : Accelerated degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Samples are analyzed via HPLC and mass spectrometry (MS) to identify degradation products .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points (observed range: 180–190°C) and decomposition profiles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

Methodological Answer: Discrepancies often arise from variations in:

Assay Conditions : Cell line specificity (e.g., HeLa vs. MCF-7), incubation time (24h vs. 48h), and compound concentration (IC₅₀ values differ by 2–5 μM).

Solubility Limitations : Use of co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to improve bioavailability .

Target Selectivity : Competitive binding assays (e.g., Surface Plasmon Resonance) to validate interactions with kinases vs. off-target receptors .
Recommended Workflow :

  • Reproduce assays under standardized conditions (e.g., CLIA guidelines).
  • Cross-validate using orthogonal techniques (e.g., fluorescence polarization for enzyme inhibition) .

Q. What strategies improve aqueous solubility without compromising triazole ring bioactivity?

Methodological Answer:

  • Structural Modifications :
    • Introduce hydrophilic groups (e.g., hydroxyl or PEG chains) at the 4-carboxamide position.
    • Reduce logP via substitution of methoxy groups with polar heterocycles (e.g., pyridine).
  • Formulation Approaches :
    • Use cyclodextrin-based inclusion complexes or liposomal encapsulation.
    • Evaluate solubility enhancers (e.g., Poloxamer 407) in pharmacokinetic studies .

Q. How to design structure-activity relationship (SAR) studies for triazole carboxamide derivatives?

Methodological Answer:

Core Modifications : Systematically vary substituents on the triazole ring (e.g., methyl vs. ethyl at position 5) .

Peripheral Groups : Replace methoxyphenyl with fluorophenyl or chlorophenyl to assess electronic effects on binding .

Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or urea groups to probe hydrogen-bonding interactions .

Computational Modeling : Use molecular docking (AutoDock Vina) and MD simulations to predict binding modes with target proteins (e.g., EGFR kinase) .

Q. What analytical techniques are critical for elucidating reaction mechanisms in triazole synthesis?

Methodological Answer:

  • Reaction Monitoring : Thin Layer Chromatography (TLC) with UV visualization and iodine staining for intermediate tracking .
  • Mechanistic Probes : Isotopic labeling (¹³C/²H) to trace regioselectivity in triazole formation .
  • Spectroscopic Analysis :
    • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., 1,4- vs. 1,5-triazole isomers).
    • MS/MS Fragmentation : Identify key intermediates via collision-induced dissociation (CID) .

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